5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Chemical Synthesis Building Block Procurement

This bench-stable solid features orthogonal 5-Br, 4-Cl, and N-7-tosyl handles enabling sequential cross-coupling (Suzuki, Buchwald) and SNAr for constructing 4,5-disubstituted pyrrolo[2,3-d]pyrimidine kinase inhibitor libraries. Unlike Br-deficient or non-tosylated analogs, it preserves regioselectivity and solubility. Referenced in patents as a key intermediate for TrkA, IRAK4, and JAK inhibitors. Deprotection yields the free 7H-pyrrolo[2,3-d]pyrimidine for nucleoside analog synthesis.

Molecular Formula C13H9BrClN3O2S
Molecular Weight 386.65 g/mol
CAS No. 1143534-78-4
Cat. No. B1375007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1143534-78-4
Molecular FormulaC13H9BrClN3O2S
Molecular Weight386.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br
InChIInChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3
InChIKeyHUYFCWFTAOFDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1143534-78-4) for Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a densely functionalized pyrrolo[2,3-d]pyrimidine building block featuring halogen (Br, Cl) and sulfonyl (tosyl) handles for orthogonal chemical elaboration . This solid, bench‑stable intermediate is utilized in the synthesis of diverse kinase inhibitor scaffolds, including compounds targeting JAK, TrkA, and IRAK4 . Unlike simpler analogs, the simultaneous presence of the 5‑bromo and 4‑chloro substituents, combined with the N‑7‑tosyl protecting group, enables sequential cross‑coupling and nucleophilic aromatic substitution reactions critical for generating focused libraries of kinase‑directed small molecules .

Why 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Substituted with Closely Related Pyrrolopyrimidines


Attempts to replace 5‑bromo‑4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine with superficially similar pyrrolopyrimidines (e.g., 4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine, 2,4‑dichloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine, or non‑tosylated 5‑bromo‑4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine) introduce critical limitations. The absence of the 5‑bromo substituent eliminates a key cross‑coupling site required for diversification at the pyrrole ring, while the lack of the N‑7‑tosyl group (as in the free 7H‑pyrrolo[2,3‑d]pyrimidine) compromises both solubility in organic media and the regioselectivity of subsequent N‑alkylation or N‑arylation steps . Conversely, analogs with alternative halogen patterns (e.g., 2,4‑dichloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine) offer different reactivity profiles that are not directly transferable to established synthetic protocols optimized for the 5‑bromo‑4‑chloro framework . The precise combination of functional groups in this compound is thus a non‑fungible requirement for researchers executing literature‑based syntheses of kinase inhibitors.

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1143534-78-4)


Molecular Weight Differentiation from Non‑Tosylated and Alternative Halogenated Analogs

The molecular weight of 5‑bromo‑4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine is 386.65 g/mol (C₁₃H₉BrClN₃O₂S) . This value is approximately 154 g/mol (∼66%) greater than that of the corresponding non‑tosylated parent 5‑bromo‑4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine (MW 232.47 g/mol, C₆H₃BrClN₃) [1], and approximately 34 g/mol (∼10%) greater than the 5‑des‑bromo analog 4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine (MW 352.79 g/mol, C₁₃H₁₀ClN₃O₂S) . This distinct molecular weight serves as a definitive analytical handle for quality control, identity verification, and supply chain traceability.

Medicinal Chemistry Chemical Synthesis Building Block Procurement

Tosyl Protecting Group Enhances Organic Solubility and Enables Regioselective N‑Functionalization

The N‑7‑tosyl (p‑toluenesulfonyl) group in 5‑bromo‑4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine confers significantly enhanced solubility in common organic solvents (e.g., DCM, THF, DMF) compared to the non‑tosylated 7H‑pyrrolo[2,3‑d]pyrimidine core, which exhibits limited solubility in non‑polar media . Furthermore, the tosyl moiety acts as a robust protecting group that prevents undesired N‑7 alkylation/arylation during cross‑coupling reactions at the C‑5 and C‑4 positions, a common side reaction encountered with unprotected pyrrolopyrimidines [1]. This regioselective control is not available with 7‑unsubstituted analogs such as 5‑bromo‑4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Orthogonal Halogen Handles Enable Sequential Cross‑Coupling and SNAr Reactions

The 5‑bromo substituent of 5‑bromo‑4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine is a premier site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), while the 4‑chloro position is amenable to nucleophilic aromatic substitution (SNAr) with amines or alkoxides . This orthogonal reactivity profile is not present in the 5‑des‑bromo analog 4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine, which lacks the C‑5 cross‑coupling handle , nor in the 2,4‑dichloro‑7‑tosyl analog, which offers two electrophilic sites but no bromo coupling site . The sequential utilization of these two distinct reactive centers enables the efficient construction of 4,5‑disubstituted pyrrolo[2,3‑d]pyrimidines, a privileged scaffold in kinase inhibitor drug discovery .

Cross‑Coupling Sequential Functionalization Kinase Inhibitor Libraries

High‑Value Application Scenarios for 5‑Bromo‑4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1143534-78-4)


Synthesis of 4,5‑Disubstituted Pyrrolo[2,3‑d]pyrimidine Kinase Inhibitor Libraries

Researchers can leverage the orthogonal reactivity of the C‑5 bromo and C‑4 chloro groups to construct diverse 4,5‑disubstituted pyrrolo[2,3‑d]pyrimidine libraries. The tosyl‑protected intermediate allows for sequential palladium‑catalyzed cross‑coupling at C‑5 followed by nucleophilic aromatic substitution at C‑4, or vice‑versa, enabling the exploration of structure–activity relationships around kinase active sites. This compound has been referenced in patent literature as a key intermediate for TrkA and IRAK4 kinase inhibitor development .

Development of JAK and Tofacitinib‑Related Synthetic Intermediates

The 7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine framework is a recognized intermediate in the synthesis of tofacitinib (a JAK3 inhibitor) and related Janus kinase inhibitors . The 5‑bromo‑4‑chloro variant offers an additional diversification point at C‑5 that can be exploited to generate novel JAK‑targeted analogs with potentially improved selectivity or pharmacokinetic profiles compared to the parent scaffold .

Quality Control and Identity Verification in Multi‑Step Syntheses

Due to its distinct molecular weight (386.65 g/mol) and well‑defined SMILES string (ClC1=C2C(N(S(C3=CC=C(C)C=C3)(=O)=O)C=C2Br)=NC=N1), this compound serves as a reliable reference standard for analytical method development, including HPLC and LC‑MS purity assessments . Its unique combination of bromine and chlorine isotopes produces characteristic isotopic patterns that facilitate unambiguous identification in complex reaction mixtures.

Preparation of Advanced Pyrrolo[2,3‑d]pyrimidine Nucleoside Analogs

Following deprotection of the N‑7‑tosyl group, the resulting 5‑bromo‑4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine can be glycosylated to yield nucleoside analogs with potential antiviral or anticancer activity [1]. The pre‑installed halogen handles allow for subsequent functionalization of the nucleoside core, offering a modular route to a family of bioactive pyrrolo[2,3‑d]pyrimidine nucleosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.